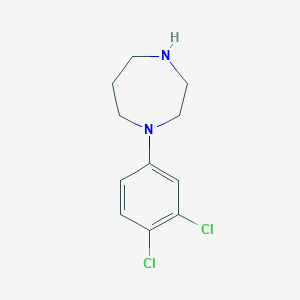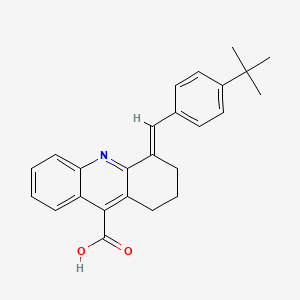![molecular formula C27H34O5 B12317216 (4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)
(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovouacapenol C is a natural organic compound belonging to the cassane diterpenoids class. It is isolated from the roots of the plant Caesalpinia pulcherrima, which is known for its medicinal properties. The chemical formula of Isovouacapenol C is C27H34O5, and it has a molecular weight of 438.56 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Isovouacapenol C is typically isolated from natural sources rather than synthesized in a laboratory setting. The roots of Caesalpinia pulcherrima are extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves the following steps:
Drying and Grinding: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using one of the mentioned solvents.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate Isovouacapenol C.
Industrial Production Methods
Industrial production of Isovouacapenol C is not well-documented, as it is primarily obtained from natural sources. large-scale extraction processes would likely involve similar steps to those used in laboratory extraction, with optimization for higher yield and efficiency.
化学反应分析
Types of Reactions
Isovouacapenol C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes.
科学研究应用
Isovouacapenol C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cassane diterpenoids.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
作用机制
The mechanism of action of Isovouacapenol C involves its interaction with various molecular targets and pathways. It exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Isovouacapenol C is unique among cassane diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Isovouacapenol A: Another cassane diterpenoid with similar structural features but different biological activities.
Pulcherrimin A: A related compound with distinct pharmacological properties.
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol: Another diterpenoid isolated from Caesalpinia pulcherrima with unique chemical and biological characteristics.
Isovouacapenol C stands out due to its specific interactions with molecular targets and its potential therapeutic applications.
属性
分子式 |
C27H34O5 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC 名称 |
(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate |
InChI |
InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3 |
InChI 键 |
YMUSGWGTHSRGHT-UHFFFAOYSA-N |
规范 SMILES |
CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


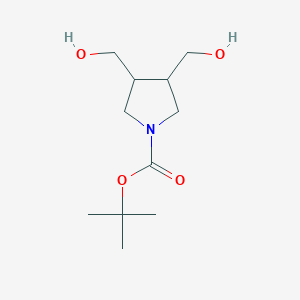
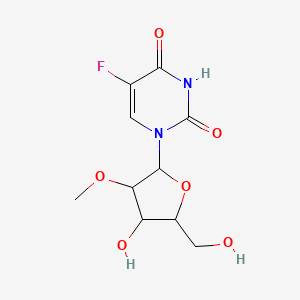
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
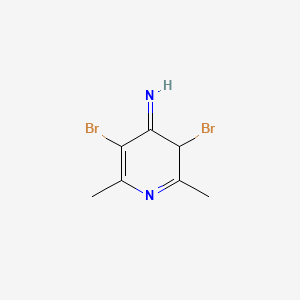
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene](/img/structure/B12317152.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)
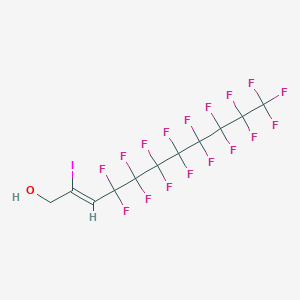
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B12317162.png)
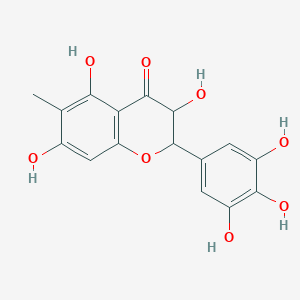
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B12317179.png)
